N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]naphthalene-1-carboxamide
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Overview
Description
3-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-(NAPHTHALENE-1-CARBONYL)THIOUREA is a synthetic organic compound that features a benzothiophene core, a naphthalene moiety, and a thiourea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-(NAPHTHALENE-1-CARBONYL)THIOUREA typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiophene Core: Starting from a suitable precursor, the benzothiophene core can be synthesized through cyclization reactions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution or other suitable methods.
Attachment of the Naphthalene Moiety: This step might involve coupling reactions such as Suzuki or Heck coupling.
Formation of the Thiourea Group: The final step could involve the reaction of an isothiocyanate with an amine to form the thiourea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: Various substitution reactions could occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield primary amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysts: Potential use as ligands or catalysts in various organic reactions.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Biological Probes: Used in studies to understand biological pathways and mechanisms.
Industry
Materials Science:
Agriculture: Possible use as agrochemicals or pesticides.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-(NAPHTHALENE-1-CARBONYL)UREA: Similar structure but with a urea group instead of thiourea.
3-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-(NAPHTHALENE-1-CARBONYL)AMINE: Similar structure but with an amine group.
Uniqueness
The presence of the thiourea group in 3-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-(NAPHTHALENE-1-CARBONYL)THIOUREA might confer unique properties, such as enhanced binding affinity to certain biological targets or different reactivity in chemical reactions.
Properties
Molecular Formula |
C21H17N3OS2 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H17N3OS2/c22-12-17-15-9-3-4-11-18(15)27-20(17)24-21(26)23-19(25)16-10-5-7-13-6-1-2-8-14(13)16/h1-2,5-8,10H,3-4,9,11H2,(H2,23,24,25,26) |
InChI Key |
VBIMWIMFQRDXDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=S)NC(=O)C3=CC=CC4=CC=CC=C43)C#N |
Origin of Product |
United States |
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